(R)-4-Benzyl-2-(bromomethyl)morpholine
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Overview
Description
®-4-Benzyl-2-(bromomethyl)morpholine is a chiral morpholine derivative characterized by a benzyl group attached to the nitrogen atom and a bromomethyl group attached to the carbon atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(bromomethyl)morpholine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds through a radical mechanism, resulting in the selective bromination of the benzylic position .
Industrial Production Methods
Industrial production of ®-4-Benzyl-2-(bromomethyl)morpholine may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(bromomethyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Chemistry
®-4-Benzyl-2-(bromomethyl)morpholine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and chiral ligands for asymmetric catalysis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Medicine
The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, ®-4-Benzyl-2-(bromomethyl)morpholine is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(bromomethyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)morpholine: Lacks the benzyl group, which may affect its biological activity and selectivity.
4-Benzyl-2-(chloromethyl)morpholine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness
®-4-Benzyl-2-(bromomethyl)morpholine is unique due to its chiral nature and the presence of both benzyl and bromomethyl groups
Properties
CAS No. |
1359658-40-4 |
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Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-(bromomethyl)morpholine |
InChI |
InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChI Key |
HYDNAFJDFGPLGH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CBr |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CBr |
Origin of Product |
United States |
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